4-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid
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Overview
Description
4-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid is an organic compound that features a benzoic acid core substituted with a t-butylsulfamoyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include 4-t-Butylsulfamoylphenyl and 2-chlorobenzoic acid.
Coupling Reaction: The key step involves a coupling reaction between the 4-t-Butylsulfamoylphenyl and 2-chlorobenzoic acid. This can be achieved using a suitable coupling agent under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to an industrial scale, ensuring that the reaction conditions are optimized for large-scale production.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.
Scientific Research Applications
4-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific functionalities.
Biological Studies: It can be used in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The t-butylsulfamoyl group and the chlorine atom play crucial roles in its reactivity and binding affinity. The compound can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-t-Butylsulfamoylphenyl)-benzoic acid: Lacks the chlorine atom, which may affect its reactivity and applications.
2-Chlorobenzoic acid: Lacks the t-butylsulfamoyl group, resulting in different chemical and biological properties.
4-t-Butylsulfamoylphenyl derivatives: Compounds with different substituents on the phenyl ring, leading to variations in their properties and applications.
Uniqueness
4-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid is unique due to the presence of both the t-butylsulfamoyl group and the chlorine atom, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-2-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)12-6-9-14(16(20)21)15(18)10-12/h4-10,19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYMLBFUGYFRJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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